Nor Propranolol Hydrochloride

Vue d'ensemble

Description

Nor Propranolol Hydrochloride is a derivative of Propranolol, a non-selective beta-adrenergic antagonist. Propranolol is widely used to treat conditions such as hypertension, angina, atrial fibrillation, myocardial infarction, migraine, essential tremor, hypertrophic subaortic stenosis, and pheochromocytoma

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Nor Propranolol Hydrochloride typically involves the ring-opening reaction of 3-(1-naphthyloxy)-1,2-epoxypropane with isopropylamine. This reaction can be catalyzed by various agents, including [Zn(ClO4)2∙6H2O], and is often carried out at room temperature without solvents, yielding the product in high purity . Another method involves the use of tetrabutylammonium bromide in a solution of sodium methoxide in methanol, achieving an 89% yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been developed to tackle competitive side reactions and improve yield and purity. This method involves high-concentration solutions and catalytic amounts of water, allowing for productivity of several grams per hour .

Analyse Des Réactions Chimiques

Types of Reactions: Nor Propranolol Hydrochloride undergoes various chemical reactions, including:

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoxypropanol derivatives, while reduction may produce various alcohols or amines.

Applications De Recherche Scientifique

Cardiovascular Applications

Hypertension Management

Nor Propranolol is primarily used to manage high blood pressure (hypertension). By blocking beta-adrenergic receptors, it reduces heart rate and cardiac output, leading to decreased blood pressure and reduced workload on the heart .

Angina and Myocardial Infarction

The compound is effective in treating angina pectoris and improving survival rates post-myocardial infarction. Clinical trials have demonstrated that patients receiving propranolol after heart attacks show significantly lower mortality rates compared to those on placebo . The Beta-Blocker Heart Attack Trial indicated a mortality rate of 7.2% in the propranolol group versus 9.8% in the placebo group over a 24-month follow-up .

Arrhythmias

Nor Propranolol is also used to treat various types of arrhythmias, such as atrial fibrillation. By stabilizing heart rhythm, it helps prevent complications associated with irregular heartbeats .

Neurological Applications

Migraine Prophylaxis

Propranolol is widely recognized for its efficacy in preventing migraine headaches. Studies suggest that it can reduce the frequency and severity of migraine attacks by modulating vascular tone and decreasing neuronal excitability .

Anxiety Disorders

The compound has shown promise in treating performance anxiety and generalized anxiety disorder. It alleviates physical symptoms such as tachycardia and tremors associated with anxiety, making it beneficial for patients experiencing acute stress responses .

Pediatric Applications

Infantile Hemangioma

One of the notable applications of Nor Propranolol is in treating proliferating infantile hemangiomas. Clinical studies have reported significant regression of these vascular tumors when treated with propranolol, making it a first-line therapy in pediatric dermatology .

Psychological Applications

Post-Traumatic Stress Disorder (PTSD)

Research indicates that propranolol may help alleviate symptoms of PTSD by dampening the emotional response associated with traumatic memories. A study involving 36 patients found that propranolol significantly reduced the integrity of traumatic memories, leading to decreased emotional distress .

Data Table: Summary of Applications

| Application | Description | Clinical Evidence |

|---|---|---|

| Hypertension | Reduces blood pressure by decreasing heart rate and cardiac output | Supported by multiple clinical trials |

| Angina | Alleviates chest pain and improves survival post-myocardial infarction | Beta-Blocker Heart Attack Trial results |

| Arrhythmias | Stabilizes heart rhythm in conditions like atrial fibrillation | Clinical usage guidelines |

| Migraine Prophylaxis | Prevents migraine attacks through vascular modulation | Numerous studies confirm efficacy |

| Anxiety Disorders | Reduces physical symptoms of anxiety | Case reports and clinical observations |

| Infantile Hemangioma | Promotes regression of hemangiomas in infants | Pediatric dermatology studies |

| PTSD | Diminishes emotional distress from traumatic memories | Clinical study findings |

Case Studies Overview

- Cardiovascular Study : In a randomized trial involving 3,837 patients post-myocardial infarction, propranolol was shown to reduce total mortality significantly compared to placebo, highlighting its importance in cardiac care .

- Migraine Prevention Study : A longitudinal study demonstrated a substantial reduction in migraine frequency among participants treated with propranolol compared to those receiving placebo over six months .

- PTSD Treatment Study : A controlled trial involving PTSD patients revealed that those treated with propranolol reported fewer re-experiences of traumatic events and reduced emotional distress three weeks post-treatment .

Mécanisme D'action

Nor Propranolol Hydrochloride exerts its effects by blocking beta-adrenergic receptors, particularly β1 and β2 receptors. This blockade results in decreased heart rate and myocardial contractility, reducing cardiac workload and oxygen demand . The compound also crosses the blood-brain barrier, affecting central nervous system functions and contributing to its anxiolytic effects .

Comparaison Avec Des Composés Similaires

Propranolol: The parent compound, widely used for its beta-blocking properties.

Atenolol: A selective beta1-adrenergic antagonist with fewer central nervous system effects.

Metoprolol: Another selective beta1-adrenergic antagonist, commonly used for hypertension and heart failure.

Uniqueness: Nor Propranolol Hydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-adrenergic antagonists.

Activité Biologique

Nor Propranolol Hydrochloride, a derivative of propranolol, is a non-selective beta-adrenergic antagonist commonly used in clinical settings for various cardiovascular and non-cardiovascular conditions. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Nor Propranolol functions primarily by blocking beta-adrenergic receptors (β1 and β2), which inhibits the actions of catecholamines like epinephrine and norepinephrine. This blockade leads to several physiological effects:

- Reduction in Heart Rate : By antagonizing β1 receptors in the heart, Nor Propranolol decreases heart rate and myocardial contractility, making it effective in managing hypertension and arrhythmias.

- Vasodilation : The blockade of β2 receptors results in vasodilation, contributing to reduced blood pressure.

- Inhibition of Angiogenesis : Nor Propranolol has been shown to inhibit angiogenic factors such as vascular endothelial growth factor (VEGF), potentially impacting tumor growth and metastasis .

Pharmacokinetics

The pharmacokinetic profile of Nor Propranolol includes rapid absorption with peak serum concentrations typically reached within 1 to 2 hours post-administration. The bioavailability varies significantly depending on the route of administration:

| Route of Administration | Bioavailability (%) | Peak Time (hours) |

|---|---|---|

| Oral | 25% | 1.5 - 2 |

| Sublingual | 63% | 2 - 4 |

| Intranasal | Nearly complete | 0.25 - 1 |

This variability emphasizes the importance of selecting the appropriate route for therapeutic efficacy .

Anti-Tumor Effects

Recent studies indicate that Nor Propranolol exhibits anti-tumor properties, particularly in neuroblastoma (NB) cell lines. Research demonstrated that propranolol significantly reduced cell viability through apoptosis induction and decreased proliferation. Notably, the expression levels of pro-apoptotic proteins such as p53 and p73 increased following treatment, suggesting a mechanism where Nor Propranolol enhances apoptotic signaling pathways in cancer cells .

Clinical Case Studies

- Case Study on Paroxysmal Sympathetic Hyperactivity :

- Beta-Blocker Heart Attack Trial (BHAT) :

Safety Profile and Side Effects

While Nor Propranolol is generally well-tolerated, it can cause side effects such as hypotension, gastrointestinal disturbances, fatigue, and bronchospasm. Monitoring is essential, especially in populations with contraindications to beta-blockade .

Propriétés

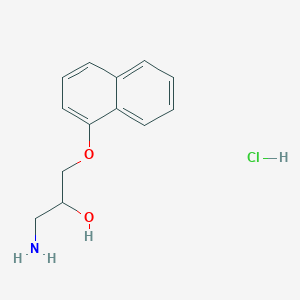

IUPAC Name |

1-amino-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMLNOYFLVRBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383161 | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62618-09-1 | |

| Record name | 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.